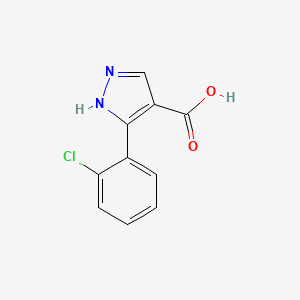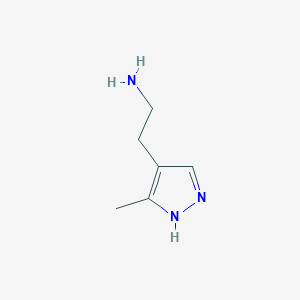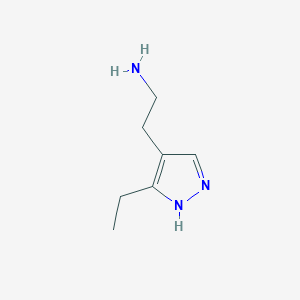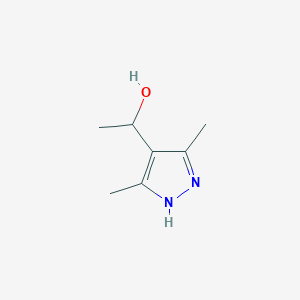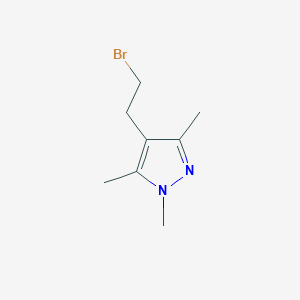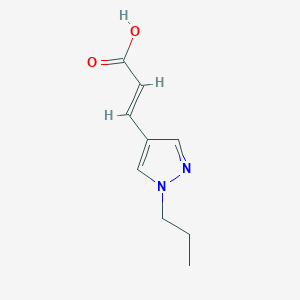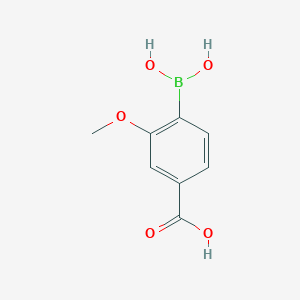
4-Borono-3-methoxybenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Borono-3-methoxybenzoic acid involves various methods. For instance, the synthesis of metal–organic frameworks (MOFs) bearing multiple luminescent centers, such as metal cations (for example, Eu 3+ and Tb 3+), organic ligands and guests, which are chosen for optimal selectivity for the analytes of interest . Another method involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination . As for future directions, researchers are exploring ways to optimize the synthesis of BOMA and its derivatives, as well as to develop new synthetic routes to reduce production costs.Applications De Recherche Scientifique
Synthesis and Chemical Interactions 4-Borono-3-methoxybenzoic acid plays a pivotal role in organic synthesis, acting as an intermediate for various chemical reactions. Its unique chemical structure allows for regioselective modifications, enabling the synthesis of complex organic molecules. For instance, boron-containing compounds like boron 4-methoxy-2-furanolates have been utilized to achieve regioselective hydroxyalkylations, leading to the formation of acylated tetronates with significant yields (Paintner, Allmendinger, & Bauschke, 2001). Additionally, the study of N-B interactions in arylboronate systems has provided valuable insights into molecular recognition and chemosensing applications, highlighting the structural factors influencing the formation of intramolecular N-B dative bonds (Zhu et al., 2006).
Nanotechnology and Material Science In the realm of nanotechnology and material science, 4-borono-3-methoxybenzoic acid derivatives have been explored for their potential in encapsulating flavor molecules and controlled release applications. The intercalation of vanillic acid, a structurally similar compound, into layered double hydroxides has been investigated for controlled flavor release in food products, demonstrating the versatility of boronic acid derivatives in creating functional nanomaterials (Hong, Oh, & Choy, 2008).
Pharmaceutical and Biomedical Research In pharmaceutical and biomedical research, boronic acid-modified nanoparticles have emerged as promising therapeutic agents. The functionalization of nanoparticles with phenylboronic acid derivatives has been investigated for their antiviral properties, particularly against the Hepatitis C virus, showcasing the potential of boronic acid-modified materials in medical applications (Khanal et al., 2013).
Chemical Sensing and Detection Boronic acids, including derivatives of 4-borono-3-methoxybenzoic acid, have been employed in the development of chemical sensors. Their ability to undergo reversible interactions with diols and other functional groups makes them suitable for the detection of biologically relevant molecules. The excited-state intramolecular proton transfer fluorescence of boronic acids has been utilized for the sensitive and selective detection of boron-containing compounds, aiding in the monitoring of synthetic reactions (Aronoff, VanVeller, & Raines, 2013).
Propriétés
IUPAC Name |
4-borono-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWXOEQLYFYTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630899 | |
| Record name | 4-Borono-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-3-methoxybenzoic acid | |
CAS RN |
741699-09-2 | |
| Record name | 4-Borono-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

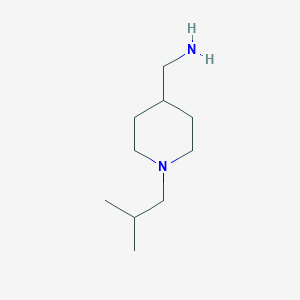
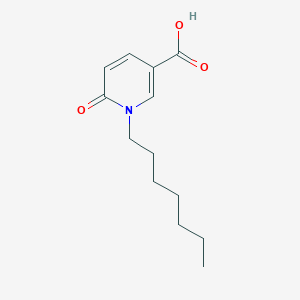
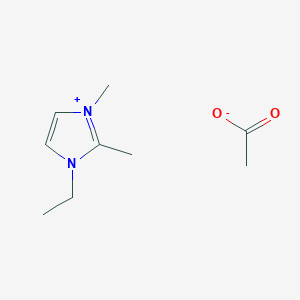
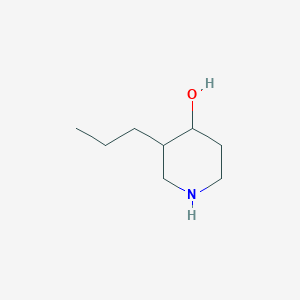
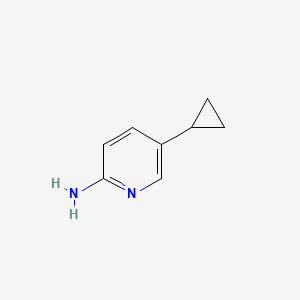
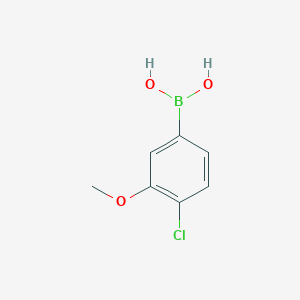

![3-[(6-Chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B1371327.png)
